5-(3-Methoxyphenyl)nicotinamide
Description
5-(3-Methoxyphenyl)nicotinamide is a nicotinamide derivative featuring a 3-methoxyphenyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₃H₁₁N₂O₂, with a molecular weight of 235.24 g/mol. The methoxy group (-OCH₃) at the meta position on the phenyl ring confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
1356110-84-3 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-3-9(6-12)10-5-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16) |
InChI Key |
OQCIFMLYXMQHEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)nicotinamide typically involves the condensation of 3-methoxyaniline with nicotinic acid or its derivatives. One common method includes the following steps :
Starting Materials: 3-methoxyaniline and nicotinic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent such as dichloromethane.
Procedure: The reaction mixture is cooled to 0°C, and the coupling agent is added under nitrogen protection. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-(3-Hydroxyphenyl)nicotinamide.
Reduction: Formation of 5-(3-Aminophenyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Methoxyphenyl)nicotinamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)nicotinamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Nicotinamides
5-(3-Chloro-5-fluorophenyl)nicotinamide (C₁₂H₈ClFN₂O)
- Structural Difference : Chloro and fluoro substituents at the 3- and 5-positions of the phenyl ring.
- Impact on Activity : The electron-withdrawing halogens enhance binding to hydrophobic enzyme pockets, increasing inhibitory potency against cytokines like IL-6 and TNF-α compared to the methoxy group’s electron-donating effect .
- Molecular Weight : 250.66 g/mol, slightly higher due to halogen atoms.
5-(2-Chloro-5-fluorophenyl)nicotinamide
- Structural Difference : Halogens at the 2- and 5-positions.
- Impact on Activity : Altered steric hindrance reduces metabolic stability but improves selectivity for NAD-dependent enzymes .
Key Insight : Methoxy substitution avoids halogen-associated toxicity risks while maintaining moderate enzyme affinity .
Methoxy-Substituted Analogs
5-(4-Chloro-2-methoxyphenyl)nicotinic Acid (C₁₃H₁₀ClNO₃)
- Structural Difference : Methoxy at the 2-position and chloro at the 4-position on the phenyl ring.
- Impact on Activity : The para-chloro group enhances antimicrobial activity, whereas the ortho-methoxy group improves solubility. In contrast, 5-(3-Methoxyphenyl)nicotinamide lacks halogenation, reducing antimicrobial efficacy but increasing metabolic stability .
5-Methoxy-6-(trifluoromethyl)nicotinaldehyde (C₈H₆F₃NO₂)
- Structural Difference : Methoxy at the 5-position on the pyridine ring and a trifluoromethyl group at the 6-position.
- Impact on Activity : The trifluoromethyl group increases lipophilicity and anticancer activity, but the aldehyde moiety limits stability compared to the amide group in nicotinamide derivatives .
Key Insight : Methoxy positioning (phenyl vs. pyridine) significantly alters target selectivity and pharmacokinetics .
Nicotinamides with Heterocyclic Moieties
N-(2-morpholinopyrimidin-5-yl)nicotinamide
- Structural Difference: Morpholinopyrimidine moiety replaces the phenyl ring.
- Impact on Activity: Dual inhibition of COX-2 and iNOS enzymes, offering anti-inflammatory advantages over this compound’s single-target profile .
N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
- Structural Difference: Thiazolidinone core with a benzylidene group.
- Impact on Activity: The thioxo-thiazolidinone moiety confers potent antiproliferative effects against cancer cells, surpassing the activity of simpler phenyl-substituted nicotinamides .
Key Insight : Complex heterocycles enhance multitarget activity but may compromise synthetic accessibility .
Data Sources :
Biological Activity
5-(3-Methoxyphenyl)nicotinamide is a derivative of nicotinamide, which is known for its diverse biological activities. This compound has gained attention in the fields of pharmacology and biochemistry due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C12H13N2O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 1356110-84-3
- IUPAC Name : 5-(3-methoxyphenyl)pyridine-3-carboxamide
The biological activity of this compound is primarily attributed to its role as a nicotinamide derivative. It exhibits several mechanisms:
- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of inflammation-related diseases .
- Neuroprotective Properties : Research indicates that it can protect neuronal cells from apoptosis induced by various stressors, including UV radiation and particulate matter .
Antioxidant Properties
This compound demonstrates significant antioxidant properties. In vitro studies have shown that it can inhibit the generation of reactive oxygen species (ROS) and protect cellular components from oxidative damage.
Anti-inflammatory Effects
Clinical studies have highlighted its ability to reduce erythema induced by UV radiation, suggesting a protective role against skin damage . The compound also inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
Neuroprotective Effects
In a case study involving a patient with dysfunctional nicotinamide metabolism, administration of nicotinamide derivatives showed restoration of metabolic function and improved neurological outcomes . This indicates that compounds like this compound may have therapeutic potential in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Clinical Applications
The potential applications of this compound span various therapeutic areas:
- Dermatology : Its ability to mitigate UV damage positions it as a candidate for skincare formulations aimed at preventing photoaging.
- Neurology : Given its neuroprotective effects, further research could explore its use in treating conditions like Alzheimer's disease or traumatic brain injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
